N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide
Overview
Description
Scientific Research Applications
Antimicrobial Applications
Sulfonamides were the first synthetic antimicrobial drugs introduced and have continued to play a significant role in treating infectious diseases. Derivatives of classical antibacterial aminobenzenesulfonamide, through chemical structural modifications, have displayed a broad spectrum of bioactivity, reaffirming their value in medicinal chemistry and drug development. Research indicates that sulfonamide derivatives exhibit wide medicinal applications, underscoring their ongoing relevance in the treatment of infectious diseases (He Shichao et al., 2016).
Anticancer Properties
Sulfonamides have found applications in cancer treatment due to their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis. The versatility of the sulfonamide group allows for the design of compounds with potent anticancer activity, highlighting the role of sulfonamides in the development of new therapeutic agents targeting cancer (Carta et al., 2012).
Anti-inflammatory and Antiviral Effects
Sulfonamide derivatives have been explored for their anti-inflammatory and antiviral effects, with some compounds showing promise as treatments for conditions such as glaucoma, inflammation, and viral infections like HIV. The chemical adaptability of sulfonamides enables the creation of diverse molecules capable of addressing various pathological states, from inflammation to viral diseases (Gulcin & Taslimi, 2018).
Environmental and Health Impact
While sulfonamides have significant therapeutic benefits, their presence in the environment due to widespread use in human and veterinary medicine has raised concerns regarding microbial resistance and potential human health hazards. The environmental persistence of sulfonamides necessitates ongoing research into their ecological impact and strategies for mitigating risks associated with their use and disposal (Baran et al., 2011).
Mechanism of Action
Target of Action
N-tert-butyl-2-hydrazinylbenzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target two key enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme typically uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This disruption affects downstream processes that rely on folic acid, such as the synthesis of nucleic acids and certain amino acids, leading to inhibited bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally and widely distributed throughout all tissues .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts crucial cellular processes in bacteria, leading to their inability to proliferate .
Properties
IUPAC Name |
N-tert-butyl-2-hydrazinylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)13-16(14,15)9-7-5-4-6-8(9)12-11/h4-7,12-13H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFSGARQSXALFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.